molecular formula C20H19NO3 B11396345 N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11396345
M. Wt: 321.4 g/mol
InChI Key: CAOPYQKMAYDEFJ-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chromene core, an ethyl group, and a carboxamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide typically involves the reaction of 3,4-dimethylaniline with 6-ethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-dimethylphenyl)-4-isopropylbenzamide: Known for its anti-inflammatory properties.

    N-(2,3-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide: Similar structure but different substitution pattern.

    N-(3,5-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide: Another structural isomer with potential biological activity.

Uniqueness

N-(3,4-dimethylphenyl)-6-ethyl-4-oxo-4H-chromene-2-carboxamide stands out due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of both ethyl and carboxamide groups in the chromene core makes it a versatile compound for various applications.

Properties

Molecular Formula

C20H19NO3

Molecular Weight

321.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-6-ethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C20H19NO3/c1-4-14-6-8-18-16(10-14)17(22)11-19(24-18)20(23)21-15-7-5-12(2)13(3)9-15/h5-11H,4H2,1-3H3,(H,21,23)

InChI Key

CAOPYQKMAYDEFJ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=CC2=O)C(=O)NC3=CC(=C(C=C3)C)C

Origin of Product

United States

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